3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoicacid
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Overview
Description
Preparation Methods
The synthesis of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amine with an epoxide under controlled conditions.
Sulfonylation: The oxazolidine intermediate is then sulfonylated using a sulfonyl chloride reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazolidine ring may also play a role in binding to biological targets, affecting cellular pathways .
Comparison with Similar Compounds
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid can be compared with similar compounds such as:
4-(1,2-Oxazolidine-2-sulfonyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Methoxybenzoic acid: Lacks the oxazolidine and sulfonyl groups, making it less versatile in chemical reactions.
4-(Methylsulfonyl)benzoic acid: Lacks the oxazolidine ring, which may influence its binding properties and mechanism of action.
Properties
Molecular Formula |
C11H13NO6S |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
3-methoxy-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C11H13NO6S/c1-17-9-7-8(11(13)14)3-4-10(9)19(15,16)12-5-2-6-18-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
LGNOKJGNKXKVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CCCO2 |
Origin of Product |
United States |
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